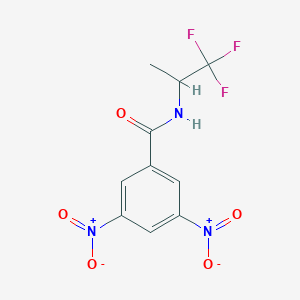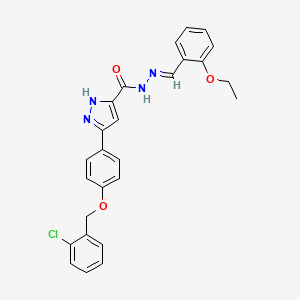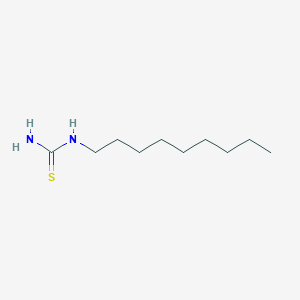![molecular formula C22H18N4S B12007447 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)
4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, often referred to as m-MTDATA , is a starburst π-conjugated molecule. Its chemical formula is C₅₇H₄₈N₄ . m-MTDATA is widely used in optoelectronic devices due to its excellent electron-donor characteristics . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: m-MTDATA can be synthesized using various methods. One common approach involves the reaction of triphenylamine (TPA) building blocks. The specific synthetic route may vary, but it typically includes the condensation of N-phenyl-3-methylbenzenamine with biphenyl-4-carbaldehyde. The resulting compound undergoes cyclization to form m-MTDATA.
Reaction Conditions:: The reaction conditions for m-MTDATA synthesis depend on the specific protocol used. Solvents, temperatures, and catalysts play crucial roles in achieving high yields.
Industrial Production:: While industrial-scale production details are proprietary, laboratories and manufacturers optimize the synthesis for large-scale production to meet commercial demands.
Chemical Reactions Analysis
Reaction Types:: m-MTDATA can participate in various chemical reactions, including oxidation, reduction, and substitution. Its π-conjugated system allows for diverse reactivity.
Common Reagents and Conditions::Oxidation: Oxidizing agents like peroxides or metal oxides.
Reduction: Reducing agents such as hydrides (e.g., LiAlH₄).
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines).
Major Products:: The specific products depend on the reaction type. For example:
- Oxidation: Formation of imine or amine oxide derivatives.
- Reduction: Generation of amine or hydrazine derivatives.
- Substitution: Replacement of hydrogen atoms with halogens or other groups.
Scientific Research Applications
m-MTDATA finds applications in various fields:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensors: Its electron-donating properties make it suitable for chemical sensors.
Photovoltaics: Enhances charge transport in solar cells.
Mechanism of Action
m-MTDATA’s effects stem from its electron-donating ability. It facilitates charge transport, improving device performance. Molecular targets and pathways depend on the specific application (e.g., OLEDs, sensors).
Comparison with Similar Compounds
While m-MTDATA is unique due to its starburst structure, similar compounds include:
Triphenylamine (TPA): The parent compound from which m-MTDATA is derived.
Other π-Conjugated Materials: Such as carbazoles, fluorenes, and phenothiazines.
Properties
Molecular Formula |
C22H18N4S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4S/c1-16-7-11-20(12-8-16)21-24-25-22(27)26(21)23-15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)/b23-15+ |
InChI Key |
SNGFOGOQMDVBJC-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)

![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)





![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)

